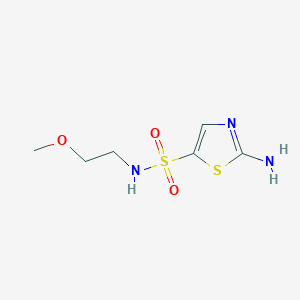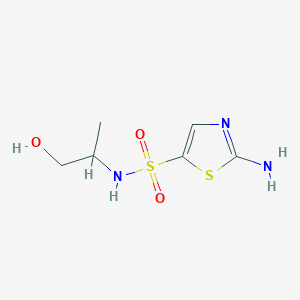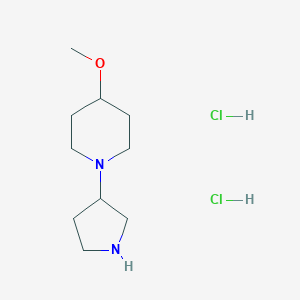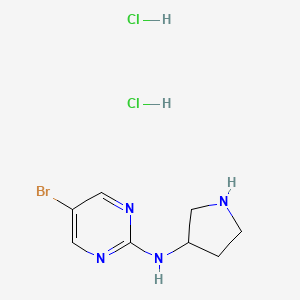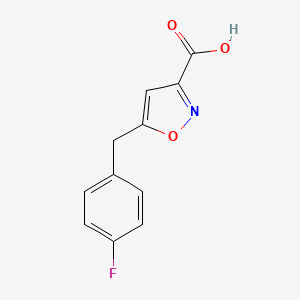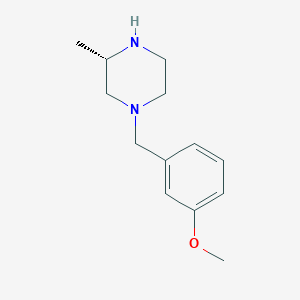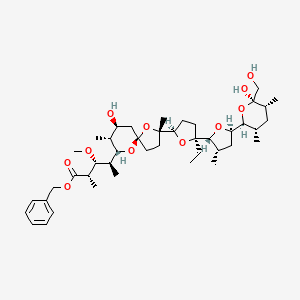
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Vue d'ensemble
Description
“(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid” is also known as 3,6-Dimethyl-1,4-dioxane-2,5-dione . It is a lactone derived from lactic acid and has attracted great interest in academia and commercial applications, as it is derived from abundant renewable resources .
Synthesis Analysis
The synthesis of this compound can be achieved via ring-opening polymerization, using a variety of metal or organocatalysts . The reaction of α,ω-bis (3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)alkanes with paraformaldehyde leads to pyrimidinophanes, which contain four 3,6-dimethyluracil fragments, connected to each other by the methylene chains .Molecular Structure Analysis
The molecular formula of this compound is C6H8O4 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of α,ω-bis (3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)alkanes with paraformaldehyde leads to pyrimidinophanes . A comparative study of intra- and intermolecular interactions of “open” and macrocyclic uracil derivatives in the crystal state and in solution was performed .Physical And Chemical Properties Analysis
This compound forms crystals and has a boiling point of 142 °C/8 mmHg (lit.) and a melting point of 116-119 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Polymer Applications
- Polyamide Synthesis : M. Hattori and M. Kinoshita synthesized polyamides containing uracil and adenine by reacting derivatives of the compound with diamines, producing water-soluble polyamides with potential applications in materials science (Hattori & Kinoshita, 1979).
Antiviral Research
- Anti-Hepatitis B Virus Activity : New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives showing moderate to high antiviral activity against hepatitis B virus were synthesized, indicating potential for therapeutic applications (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Conformational and Molecular Studies
- Molecular Modeling and Docking Studies : Research on chromene derivatives, synthesized from similar compounds, has demonstrated potential as leads for new anticancer drugs through DNA intercalation, as supported by molecular docking and dynamic studies (Santana et al., 2020).
Antiparasitic Activity
- Highly Conjugated Pyrimidine-2,4-dione Derivatives : These compounds have shown antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, providing a basis for further exploration in antiparasitic drug development (Azas et al., 2003).
Aldose Reductase Inhibition
- Aldose Reductase Inhibitors : Substituted 2,4-dioxo-thienopyrimidin-1-acetic acids were evaluated for their aldose reductase inhibitory activity, offering insights into potential treatments for diabetic complications (Ogawva et al., 1993).
Thermal Stability Studies
- Thermal Stability of Derivatives : Thermal analysis of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines provided insights into their stability and decomposition patterns, relevant for material science applications (Salih & Al-Sammerrai, 1986).
Orientations Futures
Propriétés
IUPAC Name |
2-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(3-6(11)12)7(13)10(2)8(14)9-4/h3H2,1-2H3,(H,9,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXVNYXWBSVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid](/img/structure/B1489503.png)
